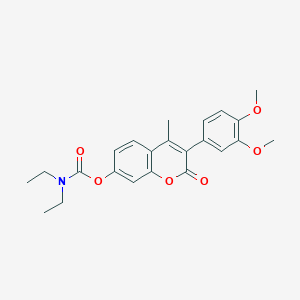

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate

Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a diethylcarbamate moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)29-16-9-10-17-14(3)21(22(25)30-19(17)13-16)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTZYMFXVJKLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactionsThe methyl group can be introduced via alkylation reactions, and the diethylcarbamate moiety is usually added through carbamation reactions using diethylamine and a suitable carbamoylating agent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the carbamate moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate include other chromen-2-one derivatives and carbamate-containing molecules. These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:

- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone

- 3,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenol

These comparisons highlight the uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate in terms of its specific combination of functional groups and its resulting chemical and biological properties.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is with a molecular weight of 479.5 g/mol. The structure features a chromenone backbone with methoxy and carbamate substituents, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H29O8 |

| CAS Number | 1070875-78-3 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate |

| Molecular Weight | 479.5 g/mol |

Research indicates that compounds in the chromenone class exhibit various biological activities, including:

- Antioxidant Activity : Chromenones are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory properties.

- Antimicrobial Properties : Some studies suggest that these compounds can exhibit antimicrobial activity against a range of pathogens.

Biological Studies and Findings

Recent studies have focused on the biological activities of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate. Here are some key findings:

Anticancer Activity

A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, attributed to the induction of apoptosis through caspase activation pathways.

Antimicrobial Activity

In vitro tests showed that the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

Anti-inflammatory Effects

The compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent reduction in NO production, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To assess the anticancer potential of the compound in vivo.

- Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.

- Results : Significant tumor regression was observed in treated groups compared to controls, with a marked decrease in tumor volume.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Methodology : Clinical strains were exposed to different concentrations of the compound.

- Results : The compound demonstrated effective inhibition of growth in resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.